2-Bromoethyl 4-methylbenzenesulfonate
Overview
Description
“2-Bromoethyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C9H11BrO3S . It is also known by other names such as “2-bromoethyl p-toluenesulfonate” and "1-bromo-2-(p-toluenesulfonyloxy)ethane" . The compound appears as a colorless to yellow sticky oil to semi-solid .
Molecular Structure Analysis
The molecular structure of “2-Bromoethyl 4-methylbenzenesulfonate” is represented by the formula C9H11BrO3S . It has an average mass of 279.151 Da and a monoisotopic mass of 277.961212 Da .
Physical And Chemical Properties Analysis
“2-Bromoethyl 4-methylbenzenesulfonate” has a density of 1.5±0.1 g/cm3 . It has a boiling point of 365.6±25.0 °C at 760 mmHg . The compound has a flash point of 174.9±23.2 °C . It has a molar refractivity of 58.9±0.4 cm3 . The compound has 3 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .
Scientific Research Applications
Molecular Structure Studies
- Research on the 4-methylbenzenesulfonate anion involved ab initio quantum chemical methods and IR and Raman spectroscopy, leading to a better understanding of its molecular structure and vibrational modes (Ristova, Pejov, Žugić, & Šoptrajanov, 1999).
Supramolecular Assembly
- A study explored the role of noncovalent interactions in supramolecular architectures using 4-methylbenzenesulfonate, highlighting the importance of halogen bonding and π-π interactions in crystal structures (Andleeb, Khan, Bauzá, Tahir, Simpson, Hameed, & Frontera, 2018).
Optical Material Research
- The growth and properties of 4-Bromoanilinium 4-methylbenzenesulfonate crystals were investigated for their potential in nonlinear optical applications (Sivakumar, Kumar, Kumar, Kanagadurai, & Sagadevan, 2016).
Micellar Solution Studies
- The reaction kinetics of methyl-4-nitrobenzenesulfonate with Br(-) in micellar solutions showed how surfactant concentration affects reactivity, providing insights for applications in chemical synthesis (Muñoz, Graciani, Rodríguez, & Moyá, 2003).
Nonlinear Optical Response Enhancement
- Research on quinolinium crystals with various aromatic anions, including 4-methylbenzenesulfonate, revealed the impact of halogen substituents on nonlinear optical responses, useful for optical-to-THz conversion applications (Lee, Kang, Shin, Lee, Lee, Jazbinsek, Yun, Kim, Rotermund, & Kwon, 2018).
Chemical Synthesis
- Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate was synthesized and used in reactions, highlighting the compound's utility in chemical synthesis (Vasin, Bolusheva, Razin, Kapkaeva, Petrov, & Somov, 2016).
Antibacterial and Anti-Inflammatory Applications
- Sulfonamides bearing 4-methylbenzenesulfonate showed potential as antibacterial and anti-inflammatory agents, providing a basis for new drug development (Abbasi, Rehman, Siddiqui, Sheeza, Nazir, Ahmad, Malik, & Shah, 2017).
Safety and Hazards
The compound is considered hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-bromoethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMNMMFAYJZNTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390633 | |
Record name | 2-bromoethyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoethyl 4-methylbenzenesulfonate | |
CAS RN |
19263-21-9 | |
Record name | 2-bromoethyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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